molecular formula C19H24N6O2 B12369704 Vanin-1-IN-4

Vanin-1-IN-4

Cat. No.: B12369704
M. Wt: 368.4 g/mol
InChI Key: RZEQDKIIEMKNMN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Vanin-1-IN-4 primarily undergoes reactions related to its inhibitory function on vanin-1. The compound interacts with the enzyme’s active site, inhibiting its pantetheinase activity. Common reagents used in these reactions include various salts and buffers to maintain the appropriate conditions for enzyme inhibition . The major product formed from these reactions is the inhibition of vanin-1 activity, leading to reduced levels of cysteamine and pantothenic acid .

Comparison with Similar Compounds

Vanin-1-IN-4 is unique due to its specific inhibitory action on vanin-1. Similar compounds include other vanin-1 inhibitors such as RR6 and its derivatives . These compounds also inhibit vanin-1 but may differ in their potency and duration of action. For example, OMP-7, a derivative of RR6, has shown more potent activity compared to its parent compound .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-[[(1S)-1-pyrazin-2-ylethyl]amino]pyrimidin-5-yl]methanone

InChI

InChI=1S/C19H24N6O2/c1-14(16-12-20-5-6-21-16)24-18-22-10-15(11-23-18)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,23,24)/t14-/m0/s1

InChI Key

RZEQDKIIEMKNMN-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4

Canonical SMILES

CC(C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4

Origin of Product

United States

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